molecular formula C7H7F3N2O2 B3377099 [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1260659-18-4

[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid

Cat. No.: B3377099
CAS No.: 1260659-18-4
M. Wt: 208.14
InChI Key: UNFZKRKCIQJNKV-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS: 1260659-18-4) is a pyrazole derivative featuring a trifluoroethyl group at the 1-position and an acetic acid moiety at the 3-position of the heterocyclic ring. Its molecular formula is C₇H₇F₃N₂O₂, with a molecular weight of 208.14 g/mol and a purity of ≥95% in commercial preparations . The trifluoroethyl substituent enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)4-12-2-1-5(11-12)3-6(13)14/h1-2H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFZKRKCIQJNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CC(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260659-18-4
Record name 2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoroethyl group to a simpler ethyl group.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Can convert the trifluoroethyl group to a simpler ethyl group.
  • Substitution : The trifluoroethyl group can be replaced with other functional groups under specific conditions.

Chemistry

In synthetic chemistry, [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid serves as a valuable building block for synthesizing more complex molecules. Its unique trifluoroethyl group enhances the reactivity and stability of the compounds formed.

Biology

The compound is being investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with biological targets makes it a candidate for exploring new therapeutic avenues.

Medicine

Research into its therapeutic potential is ongoing, particularly concerning its efficacy in treating various diseases. The trifluoroethyl group may enhance binding affinity to specific receptors or enzymes, modulating biological pathways effectively.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications requiring specific reactivity or stability.

Case Study 1: Enzymatic Inhibition

A study explored the compound's role as an inhibitor in specific enzymatic pathways. The results indicated that the trifluoroethyl moiety significantly increased binding affinity compared to non-fluorinated analogs. This suggests potential applications in drug design targeting enzyme inhibition.

Case Study 2: Material Development

Research has demonstrated the compound's utility in developing novel materials with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has shown promising results for applications in coatings and adhesives.

Investigations into the compound's biological activity revealed significant effects on cell proliferation in certain cancer cell lines. This positions this compound as a potential lead compound for further pharmacological studies.

Mechanism of Action

The mechanism of action of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Pyrazole Ring

Fluoroethyl vs. Trifluoroethyl Derivatives
  • 2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS: 1429418-69-8): Molecular formula: C₇H₉FN₂O₂, molecular weight: 172.16 g/mol. The reduced fluorine content lowers lipophilicity (clogP ≈ 0.8 vs.
  • 2-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS: 1260659-37-7):
    • Molecular formula: C₇H₈F₂N₂O₂ , molecular weight: 190.15 g/mol .
    • Intermediate polarity between fluoroethyl and trifluoroethyl analogs, offering a balance of solubility and bioavailability .
Trifluoromethyl-Substituted Pyrazoles
  • 2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]acetic Acid (CAS: N/A): Molecular formula: C₆H₅F₃N₂O₂, molecular weight: 194.11 g/mol.
  • 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid (CAS: 922516-30-1):
    • Molecular formula: C₈H₉F₃N₂O₂ , molecular weight: 222.16 g/mol .
    • Ethyl substitution at the 5-position enhances hydrophobic interactions in enzyme active sites .

Halogenated Derivatives

Iodinated Analogs
  • 2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic Acid (CAS: 1795474-96-2):
    • Molecular formula: C₇H₆F₃IN₂O₂ , molecular weight: 334.04 g/mol .
    • Iodine introduces a heavy atom, enabling applications in radiopharmaceuticals or X-ray crystallography. However, increased molecular weight reduces solubility .

Key Physical Properties

Compound Molecular Weight (g/mol) logP* Water Solubility (mg/mL) Melting Point (°C)
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid 208.14 1.5 ~10 Not reported
2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid 172.16 0.8 ~50 Not reported
2-[4-Iodo-1-(trifluoroethyl) analog] 334.04 2.2 <5 Not reported

*Predicted using ChemAxon software.

Biological Activity

[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid is a chemical compound characterized by its unique molecular structure, which includes a trifluoroethyl group attached to a pyrazole ring and an acetic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₇H₇F₃N₂O₂
  • Molecular Weight : 208.14 g/mol
  • IUPAC Name : 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid
  • CAS Number : 1260659-18-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound's binding affinity, allowing it to modulate various biological pathways. This modulation can lead to therapeutic effects in diseases where these pathways are dysregulated.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities:

1. Antitumor Activity
Pyrazole derivatives have been explored for their potential in cancer therapy. They have shown inhibitory effects on various cancer-related targets including BRAF(V600E), EGFR, and Aurora-A kinase. The unique structure of this compound may enhance its efficacy against these targets.

2. Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests potential applications in treating inflammatory diseases.

3. Antibacterial Activity
Some derivatives have shown significant antibacterial properties, indicating that this compound could be developed as a novel antimicrobial agent.

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor potential of various pyrazole derivatives including this compound against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound inhibited LPS-induced NO production in macrophages. This suggests a mechanism through which this compound may exert its anti-inflammatory effects.

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeDescriptionReference
AntitumorInhibitory activity against BRAF(V600E)
Anti-inflammatoryInhibition of TNF-α and NO production
AntibacterialSignificant activity against various bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.